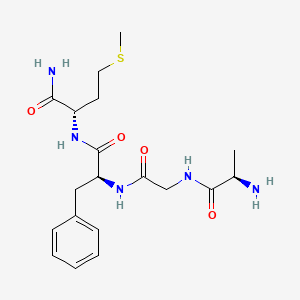
A3AR antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A3AR antagonist 1 is a potent and selective antagonist of the A3 adenosine receptor (A3AR). The A3 adenosine receptor is a G protein-coupled receptor that is involved in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. This compound has shown promise in preclinical studies for its potential therapeutic applications in treating conditions such as glaucoma, asthma, and certain types of cancer .
Preparation Methods
The synthesis of A3AR antagonist 1 involves several steps, including the preparation of key intermediates and the final coupling reactions. One common synthetic route involves the use of nucleoside structures, where specific substituents are introduced to achieve high affinity and selectivity for the A3 adenosine receptor . The reaction conditions typically involve the use of organic solvents, bases, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
A3AR antagonist 1 undergoes various types of chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include organic bases, acids, and solvents. The major products formed from these reactions are typically the desired A3AR antagonist compounds with high affinity and selectivity for the A3 adenosine receptor .
Scientific Research Applications
A3AR antagonist 1 has been extensively studied for its scientific research applications in various fields. In chemistry, it is used as a tool compound to study the structure-activity relationships of adenosine receptor antagonists . In biology, it is used to investigate the role of A3 adenosine receptors in cellular signaling pathways and physiological processes . In medicine, this compound has shown potential as a therapeutic agent for treating conditions such as glaucoma, asthma, and certain types of cancer . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting the A3 adenosine receptor .
Mechanism of Action
The mechanism of action of A3AR antagonist 1 involves its binding to the A3 adenosine receptor, thereby blocking the receptor’s activation by endogenous adenosine . This inhibition prevents the downstream signaling pathways mediated by the A3 adenosine receptor, which are involved in various physiological and pathological processes . The molecular targets of this compound include the A3 adenosine receptor itself, as well as the associated G proteins and downstream effectors involved in the receptor’s signaling pathways .
Comparison with Similar Compounds
A3AR antagonist 1 is unique in its high affinity and selectivity for the A3 adenosine receptor compared to other similar compounds . Some of the similar compounds include DPTN, MRS1523, and MRS1220, which also target the A3 adenosine receptor but may have different selectivity profiles and potencies . For example, DPTN has been shown to be a potent A3AR antagonist for human, mouse, and rat receptors, while MRS1523 and MRS1220 have varying degrees of selectivity and potency across different species . The uniqueness of this compound lies in its ability to selectively inhibit the A3 adenosine receptor with high potency, making it a valuable tool for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C32H24N4O4S |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
4-methoxy-N-[5-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]-4-phenyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C32H24N4O4S/c1-39-23-16-12-21(13-17-23)30(37)35-32-34-27(20-8-4-3-5-9-20)28(41-32)29-33-26-11-7-6-10-25(26)31(38)36(29)22-14-18-24(40-2)19-15-22/h3-19H,1-2H3,(H,34,35,37) |
InChI Key |
UFKAMNUQGBWBJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[5-Chloro-2-(1,3-thiazol-2-ylmethylamino)pyrimidin-4-yl]amino]-6-fluorobenzamide](/img/structure/B12404279.png)


![(2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12404330.png)
![7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one](/img/structure/B12404332.png)


![3-[(1R,4aS,4bR,6aR,8S,10aS,10bS,12aR)-4a,8-dihydroxy-10a,12a-dimethyl-2,3,4,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-chrysen-1-yl]-2H-furan-5-one](/img/structure/B12404345.png)
![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile;dihydrochloride](/img/structure/B12404347.png)


![(2R,4R,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12404373.png)
